5-Benzyl-piperazin-2-one is a chemical compound belonging to the piperazine family, characterized by a piperazine ring substituted with a benzyl group and a carbonyl group at the second position. This compound is of interest in medicinal chemistry due to its potential pharmacological properties, including activity as an antidepressant and anxiolytic agent.
The compound can be synthesized through various methods, often involving reactions of piperazine derivatives and benzyl halides or other electrophiles. Research articles and patents provide insight into the synthetic routes and applications of 5-benzyl-piperazin-2-one, highlighting its significance in drug development .
5-Benzyl-piperazin-2-one falls under the classification of heterocyclic compounds, specifically as a piperazine derivative. It is categorized as an amide due to the presence of a carbonyl group adjacent to the nitrogen atom of the piperazine ring.
The synthesis of 5-benzyl-piperazin-2-one can be achieved through several methods, including:
The synthesis often requires specific conditions such as temperature control, choice of solvents (e.g., dichloromethane or ethanol), and catalysts (e.g., palladium or silver salts) to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm product structure.
5-Benzyl-piperazin-2-one has a molecular formula of . Its structure features:
Key structural data includes:
5-Benzyl-piperazin-2-one can participate in various chemical reactions:
Reactions are typically conducted under controlled conditions, often requiring inert atmospheres (e.g., nitrogen or argon) to prevent oxidation or hydrolysis.
The mechanism by which 5-benzyl-piperazin-2-one exerts its effects involves interaction with neurotransmitter systems in the brain:
Studies have shown that similar piperazine derivatives exhibit varying affinities for serotonin receptors, indicating that structural modifications can significantly impact pharmacological activity .
Physicochemical properties are crucial for understanding solubility profiles and bioavailability in pharmaceutical applications.
5-Benzyl-piperazin-2-one has several scientific uses:
Piperazine derivatives have evolved from industrial applications to cornerstones of neuropharmacology. Initially used as anthelmintics (piperazine citrate, 1950s), their structural versatility soon enabled CNS drug development. The unsubstituted piperazine ring’s high solubility and favorable pharmacokinetics facilitated its adoption as a privileged scaffold. N-Arylpiperazines gained prominence with the serotonin receptor modulator buspirone (FDA-approved 1986 anxiolytic), demonstrating targeted neuroactivity [7]. Subsequent structural refinements addressed limitations like metabolic instability and receptor promiscuity. The introduction of carbonyl groups yielded piperazin-2-ones, enhancing hydrogen-bonding capacity and conformational rigidity. Specifically, 5-substituted variants like 5-benzyl-piperazin-2-one emerged as key intermediates, balancing scaffold flexibility with defined spatial positioning of pharmacophoric elements. This evolution reflects medicinal chemistry’s shift toward geometrically constrained heterocycles to optimize target engagement and ADME properties [3] [7].
Table 1: Key Piperazine Derivatives in Drug Development
Compound | Structural Features | Primary Therapeutic Application | Year Introduced/Studied | |
---|---|---|---|---|
Piperazine citrate | Unsubstituted piperazine | Anthelmintic | 1950s | |
Buspirone | N-Arylpiperazine | Anxiolytic (5-HT1A partial agonist) | 1986 | |
Flibanserin | Multi-substituted piperazine | Hypoactive sexual desire disorder | 2015 | |
5-Benzyl-piperazin-2-one | Carbonyl + benzyl at C5 | Multitarget scaffold | 2000s (research focus) | [7] |
The 5-benzyl group transforms the piperazinone core into a stereoelectronically tuned pharmacophore. Positioned at the ring carbon adjacent to the N1 and carbonyl group, the benzyl moiety introduces critical hydrophobic bulk and π-system interactions. X-ray crystallographic analyses reveal that the benzyl group stabilizes a half-chair conformation, positioning the aromatic ring perpendicularly to the amide plane. This orientation creates distinct hydrophobic and polar domains:
The benzyl substituent’s electronic modulation significantly impacts bioactivity. Para-methoxybenzyl derivatives exhibit enhanced σ1 receptor affinity (Ki = 1.6 nM) compared to unsubstituted benzyl (Ki >100 nM), attributed to methoxy-oxygen’s H-bond acceptance complementing hydrophobic binding [8]. Conformational studies show that sterically demanding ortho-substituted benzyl groups restrict ring puckering, reducing adaptability to some targets but improving selectivity for rigid binding sites.
Table 2: Impact of Benzyl Substitution on Piperazinone Bioactivity
5-Substituent | Target Receptor | Affinity (Ki or IC50) | Key Property Enhancement | |
---|---|---|---|---|
Benzyl | σ1R | ~100 nM | Baseline hydrophobicity | |
4-Methoxybenzyl | σ1R | 1.6 nM | H-bonding + hydrophobicity | |
4-Fluorobenzyl | Dopamine Transporter | 1.2 nM | Electrostatic complementarity | |
3-Trifluoromethylbenzyl | Serotonin Transporter | Allosteric modulation | Steric bulk + electron withdrawal | [5] [8] |
5-Benzyl-piperazin-2-one excels as a solubility-enhancing secondary pharmacophore while contributing to polypharmacology. In soluble epoxide hydrolase (sEH) inhibitors, its incorporation 7.5Å from the primary urea pharmacophore increased aqueous solubility 4.4-fold (to 7.46 mg/mL) versus adamantyl-ureas, while maintaining nM enzyme inhibition (IC50 = 1.37 μM). This addresses a critical limitation of hydrophobic sEH inhibitors without compromising target engagement [3] [4]. The mechanism involves:
In Alzheimer’s therapeutics, benzylpiperazinyl-1,2,4-triazoles (e.g., PD-08/PD-22) demonstrate dual AChE/BACE-1 inhibition (IC50 <1 μM). Here, 5-benzyl-piperazin-2-one serves as:
For σ1 receptor antagonists (e.g., compound 15), the scaffold enables selective analgesia (Ki σ1=1.6 nM; σ1/σ2 selectivity >800-fold). Behavioral assays confirm anti-allodynic effects in neuropathic pain models (ED50=15 mg/kg) without motor impairment, attributable to optimized receptor subtype engagement [8]. This multi-target capacity—enhancing physicochemical properties while enabling selective polypharmacology—establishes 5-benzyl-piperazin-2-one as a versatile modern pharmacophore.
Table 3: Multitarget Therapeutic Applications of 5-Benzyl-piperazin-2-one Derivatives
Therapeutic Area | Primary Target(s) | Key Compound | Biological Outcomes | |
---|---|---|---|---|
Neuropathic Pain | σ1 Receptor | Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) | Formalin assay ED₅₀=15 mg/kg; CCI allodynia reversal at 30 mg/kg | |
Alzheimer’s Disease | AChE/BACE-1 | PD-22 (1,2,4-triazole linked) | Dual IC₅₀: 0.83 μM (AChE); 1.12 μM (BACE-1); PAMPA-BBB+ | |
Hypertension/Inflammation | Soluble Epoxide Hydrolase | 1a (1-adamantan-1-yl-3-(2-(5-benzylpiperazin-2-yl)ethyl)urea) | Human sEH IC₅₀=1.37 μM; solubility=7.46 mg/mL | [2] [3] [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0